2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include a 3,6-dimethyl substitution on the pyrimidine ring, a 4-oxo group, and a sulfanyl-acetamide moiety linked to a 4-ethylphenyl group. Though direct synthetic details are absent in the provided evidence, analogous compounds (e.g., ) suggest synthesis via nucleophilic substitution of 2-thio-pyrimidine derivatives with chloroacetamides .
Properties
IUPAC Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-4-12-5-7-13(8-6-12)19-15(22)10-24-18-20-14-9-11(2)25-16(14)17(23)21(18)3/h5-8,11H,4,9-10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUMUEADYXKZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. This process can be achieved using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Analogues in the Thieno[3,2-d]pyrimidine Family
Several structurally related compounds share the thieno[3,2-d]pyrimidine scaffold but differ in substituents, impacting physicochemical and biological properties:
*Calculated molecular weight based on formula C19H22N4O2S2.
Key Observations :
- Lipophilicity : The 4-ethylphenyl group in the target compound offers moderate lipophilicity compared to the polar 3,4-dimethoxyphenyl () or electron-deficient 4-(trifluoromethoxy)phenyl ().
- Hydrogen Bonding: Unlike compounds with diaminopyrimidine cores (), the 4-oxo group in the target compound may participate in hydrogen bonding, influencing crystal packing and solubility .
Physicochemical and Crystallographic Properties
- Solubility: The 4-ethylphenyl group likely reduces aqueous solubility compared to ’s 4-phenoxyphenyl analog, which has polar ether linkages .
- Crystal Packing: Intramolecular N–H⋯N hydrogen bonds in diaminopyrimidine analogs () stabilize their structures, whereas the target compound’s 4-oxo group may form intermolecular hydrogen bonds, affecting bioavailability .
Biological Activity
The compound 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure
The compound can be characterized by the following structural formula:
This structure includes a thieno[3,2-d]pyrimidine moiety linked to an ethylphenylacetamide group via a sulfanyl bridge.
Biological Activity Overview
Research indicates that compounds of this class exhibit a range of biological activities, including:
- Antimicrobial Activity : Thieno[3,2-d]pyrimidines have shown effectiveness against various bacterial strains.
- Antitumor Activity : Some derivatives have been identified as potential antitumor agents due to their ability to inhibit specific enzymes involved in cancer cell metabolism.
- Enzyme Inhibition : The compound may act as an inhibitor of key metabolic enzymes.
Antimicrobial Activity
A study reported the synthesis and antimicrobial evaluation of various thieno[3,2-d]pyrimidine derivatives. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1 | 8 | Staphylococcus aureus |
| 2 | 16 | Escherichia coli |
| 3 | 4 | Pseudomonas aeruginosa |
These findings suggest that modifications to the thieno[3,2-d]pyrimidine structure can enhance antimicrobial efficacy .
Antitumor Activity
The compound's potential as an antitumor agent was evaluated through in vitro studies. Notably:
- Mechanism of Action : It was found to inhibit enzymes involved in de novo purine biosynthesis such as GARFTase and AICARFTase. The inhibition constants (Ki) were reported as follows:
| Enzyme | Ki (µM) |
|---|---|
| GARFTase | 2.97 |
| AICARFTase | 9.48 |
This dual inhibition mechanism suggests that the compound could be a promising candidate for cancer therapy .
Case Studies
- Study on Sphingomyelinase Inhibition :
- In Vivo Efficacy :
Q & A
Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclization of the thieno[3,2-d]pyrimidinone core, sulfanyl group introduction, and final acetamide coupling. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution during sulfanyl incorporation .
- Temperature control : 60–80°C for cyclization steps to avoid side reactions .
- Catalysts : Triethylamine or pyridine for deprotonation during coupling reactions .
- Yield optimization : TLC/HPLC monitoring ensures intermediate purity (>95%) before proceeding .
Q. Which spectroscopic techniques confirm structural integrity and purity?
- NMR : H/C NMR confirms substituent positions (e.g., methyl at δ 2.19 ppm, acetamide NH at δ 10.10 ppm) .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns .
- IR : Identifies carbonyl (1680–1700 cm) and sulfanyl (600–700 cm) groups .
Q. What initial biological screening approaches assess its bioactivity?
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Anti-inflammatory activity : COX-2 inhibition measured via ELISA .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
- Structural analogs : Compare activities of derivatives (Table 1) to identify substituent-dependent trends .
- Analytical validation : Replicate HPLC and NMR conditions to confirm compound identity .
Q. What strategies optimize pharmacokinetic properties through structural modification?
- Lipophilicity enhancement : Introduce methoxy or methyl groups (e.g., 4-methoxyphenyl increases logP by ~0.5 units) .
- Metabolic stability : Replace labile ester groups with stable amides .
- Solubility : Add polar groups (e.g., hydroxyl) to the phenyl ring without compromising target binding .
Q. What advanced interaction studies elucidate its mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
